1-(4-Methoxyphenyl)piperazine hydrochloride

Catalog No.
S3723073
CAS No.
70849-64-8
M.F
C11H17ClN2O
M. Wt
228.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Methoxyphenyl)piperazine hydrochloride

CAS Number

70849-64-8

Product Name

1-(4-Methoxyphenyl)piperazine hydrochloride

IUPAC Name

1-(4-methoxyphenyl)piperazine;hydrochloride

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

InChI

InChI=1S/C11H16N2O.ClH/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H

InChI Key

HFJDUYKRPHHPAX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCNCC2.Cl

Canonical SMILES

COC1=CC=C(C=C1)N2CCNCC2.Cl

The exact mass of the compound 1-(4-Methoxyphenyl)piperazine hydrochloride is 228.1029409 g/mol and the complexity rating of the compound is 161. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Methoxyphenyl)piperazine hydrochloride is a piperazine derivative characterized by its molecular formula C11H16N2O2HClC_{11}H_{16}N_{2}O\cdot 2HCl and a molecular weight of approximately 265.2 g/mol. This compound is primarily utilized in research settings and is recognized for its mixed mechanism of action, which includes serotonergic and dopamine antagonistic properties. It is often compared to other psychoactive substances, particularly for its potential effects on mood and cognition, making it a subject of interest in pharmacological studies .

The chemical behavior of 1-(4-Methoxyphenyl)piperazine hydrochloride involves several reactions typical of piperazine derivatives. It can undergo:

  • N-alkylation: Reaction with alkyl halides to form various N-alkylated derivatives.
  • Hydrochloride formation: The compound readily forms salts with hydrochloric acid, enhancing its solubility in water.
  • Oxidation: The methoxy group can be oxidized under certain conditions, potentially altering the compound's biological activity.

These reactions are fundamental for synthesizing related compounds and modifying its pharmacological properties.

1-(4-Methoxyphenyl)piperazine hydrochloride exhibits notable biological activities, particularly in the central nervous system. Its serotonergic activity suggests potential applications in treating mood disorders, while its dopamine antagonism may indicate a role in managing psychotic symptoms. The compound has been studied for its effects similar to those of 3,4-methylenedioxymethamphetamine, particularly regarding emotional and cognitive enhancement .

The toxicity profile indicates that it is toxic if swallowed and can cause skin irritation, necessitating careful handling in laboratory settings .

The synthesis of 1-(4-Methoxyphenyl)piperazine hydrochloride typically involves the following steps:

  • Formation of 1-(4-Methoxyphenyl)piperazine:
    • Reacting piperazine with 4-methoxyphenyl halides or aldehydes under basic conditions.
    python
    # Example reactionpiperazine + 4-methoxyphenyl halide → 1-(4-Methoxyphenyl)piperazine
  • Hydrochloride Salt Formation:
    • Treating the base compound with hydrochloric acid to yield the hydrochloride salt.
    python
    # Example reaction1-(4-Methoxyphenyl)piperazine + HCl → 1-(4-Methoxyphenyl)piperazine hydrochloride

These methods allow for the production of high-purity compounds suitable for research applications.

1-(4-Methoxyphenyl)piperazine hydrochloride is primarily used in:

  • Research: Investigating its pharmacological effects on serotonin and dopamine pathways.
  • Forensic science: As a reference standard in toxicology studies.
  • Pharmaceutical development: Exploring its potential therapeutic applications in treating psychiatric disorders.

Due to its unique properties, it serves as a valuable tool for understanding complex neurochemical interactions.

Studies on the interactions of 1-(4-Methoxyphenyl)piperazine hydrochloride with various receptors have revealed significant insights into its pharmacodynamics. It has been shown to interact with:

  • Serotonin receptors (5-HT): Modulating mood and anxiety levels.
  • Dopamine receptors (D2): Affecting reward pathways and psychotic symptoms.

These interactions highlight its potential as a candidate for further drug development aimed at treating mental health disorders .

Several compounds share structural similarities with 1-(4-Methoxyphenyl)piperazine hydrochloride, each exhibiting unique properties:

Compound NameStructure SimilarityUnique Properties
3,4-MethylenedioxymethamphetaminePiperazine derivativeKnown for empathogenic effects
1-(3-Methoxyphenyl)piperazineMethoxy groupDifferent phenolic positioning affects activity
N,N-DimethylpiperazinePiperazine baseLacks the aromatic substitution, altering effects
1-(2-Methoxyphenyl)piperazineMethoxy groupVariations in biological activity

These comparisons illustrate how variations in structure can lead to significant differences in biological activity and therapeutic potential.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

228.1029409 g/mol

Monoisotopic Mass

228.1029409 g/mol

Heavy Atom Count

15

UNII

ARJ7BR8SNG

Related CAS

38869-47-5
84145-43-7

Dates

Last modified: 07-27-2023

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